molecular formula C11H15NO2S B5266561 N-(2,3-dihydro-1H-inden-5-yl)ethanesulfonamide

N-(2,3-dihydro-1H-inden-5-yl)ethanesulfonamide

Cat. No.: B5266561
M. Wt: 225.31 g/mol
InChI Key: FHYNUPAOZGLZMK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)ethanesulfonamide is an organic compound characterized by the presence of an indane moiety linked to an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)ethanesulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form indanone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Indanone derivatives.

    Reduction: Ethanesulfonamide derivatives with amine groups.

    Substitution: Various substituted ethanesulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The indane moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar structure but with an acetamide group instead of ethanesulfonamide.

    2,3-dihydro-1H-inden-5-ylamine: Lacks the sulfonamide group, affecting its reactivity and applications.

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)ethanesulfonamide is unique due to the presence of both the indane and ethanesulfonamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-15(13,14)12-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYNUPAOZGLZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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